

Navigating Off-Target Effects: A Comparative Analysis of SIAIS100 in Proteomics

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Compound of Interest

Compound Name: *Siais100*

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For researchers, scientists, and drug development professionals, understanding the off-target profile of a therapeutic candidate is paramount to de-risking its progression to the clinic. This guide provides a comparative analysis of the off-target proteomics profile of **SIAIS100**, a potent BCR-ABL PROTAC degrader, against alternative approaches and molecules. The information is supported by available experimental data and detailed methodologies to aid in the critical evaluation of this compound.

Executive Summary

SIAIS100 is a promising PROTAC (Proteolysis-Targeting Chimera) designed to degrade the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). While it demonstrates high potency in degrading its intended target, a comprehensive understanding of its off-target effects is crucial for its therapeutic development. This guide presents available off-target proteomics data for **SIAIS100**, compares it with a highly selective BCR-ABL degrader, and details the experimental methodologies used in such analyses.

Quantitative Off-Target Proteomics Analysis: SIAIS100

Global, unbiased off-target proteomics data for **SIAIS100** is not publicly available. However, a targeted proteomics analysis has identified three known off-target proteins that are degraded by **SIAIS100**. These off-targets are neo-substrates of Cereblon (CRBN), the E3 ligase component of the **SIAIS100** PROTAC.

Target Protein	Intended Target	Off-Target	Rationale for Off-Target Effect
BCR-ABL	Yes	No	Designed target of the SIAIS100 warhead.
IKZF1	No	Yes	Known neo-substrate of the CRBN E3 ligase. [1]
IKZF3	No	Yes	Known neo-substrate of the CRBN E3 ligase. [1]
ZFP91	No	Yes	Known neo-substrate of the CRBN E3 ligase. [1]

Comparative Analysis: Alternative BCR-ABL Degraders

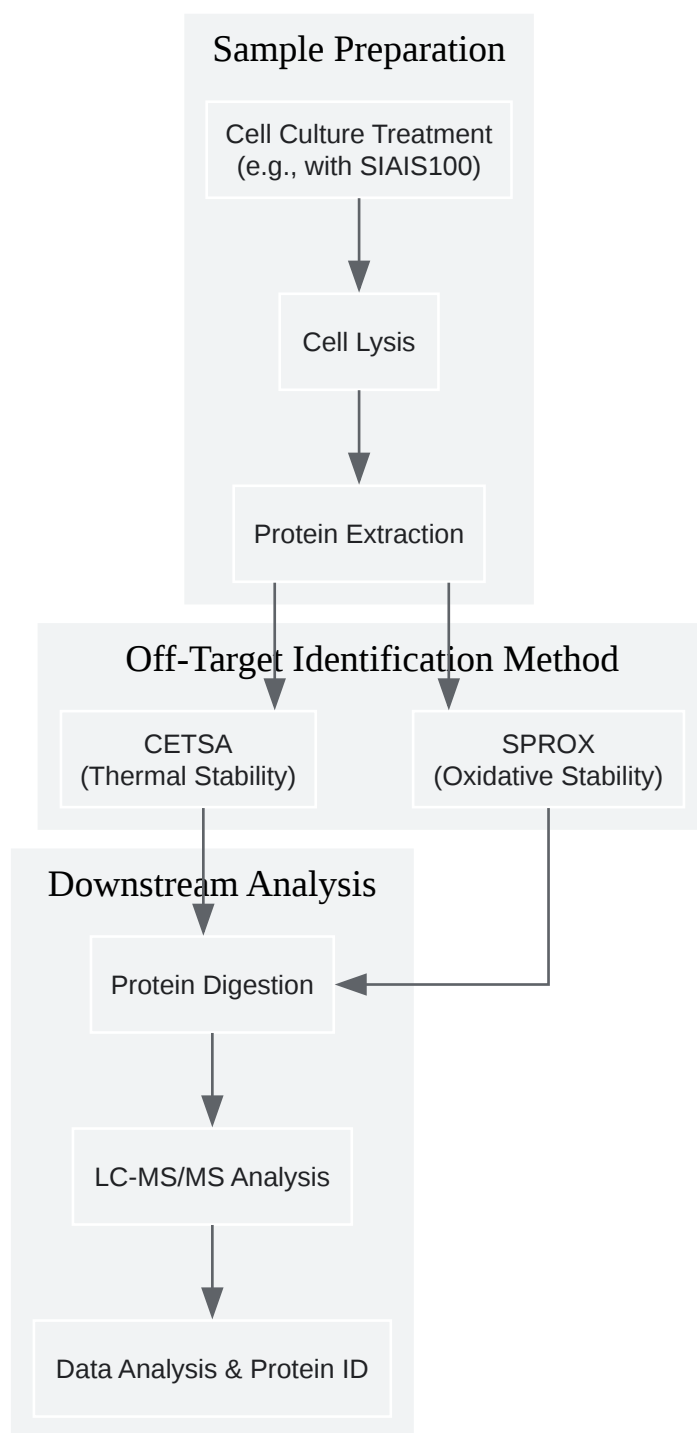
For comparison, we present data on LPA-81, another potent BCR-ABL1 PROTAC degrader. An unbiased proteomics study on LPA-81 revealed a highly selective degradation profile.

Molecule	Stated Off-Target Profile
SIAIS100	Degrades known CRBN neo-substrates (IKZF1, IKZF3, ZFP91). [1]
LPA-81	No discernible off-target protein degradation in unbiased proteomics studies.

Methodologies for Off-Target Proteomics Analysis

Several mass spectrometry-based techniques are employed to identify the off-target interactions of small molecules like **SIAIS100**. Two prominent methods are the Cellular Thermal Shift Assay (CETSA) and Stability of Proteins from Rates of Oxidation (SPROX).

Experimental Workflow: Off-Target Proteomics



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Figure 1. General experimental workflow for off-target proteomics analysis.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA assesses changes in the thermal stability of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of a compound indicates a direct interaction.

- Cell Treatment: Treat cultured cells with **SIAIS100** or a vehicle control.
- Heating: Heat the cell lysates to a range of temperatures.
- Fractionation: Separate soluble proteins from aggregated proteins by centrifugation.
- Protein Digestion: Digest the soluble protein fraction into peptides.
- LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.
- Data Analysis: Compare the protein abundance across different temperatures between the **SIAIS100**-treated and control samples to identify proteins with altered thermal stability.

Stability of Proteins from Rates of Oxidation (SPROX) Protocol

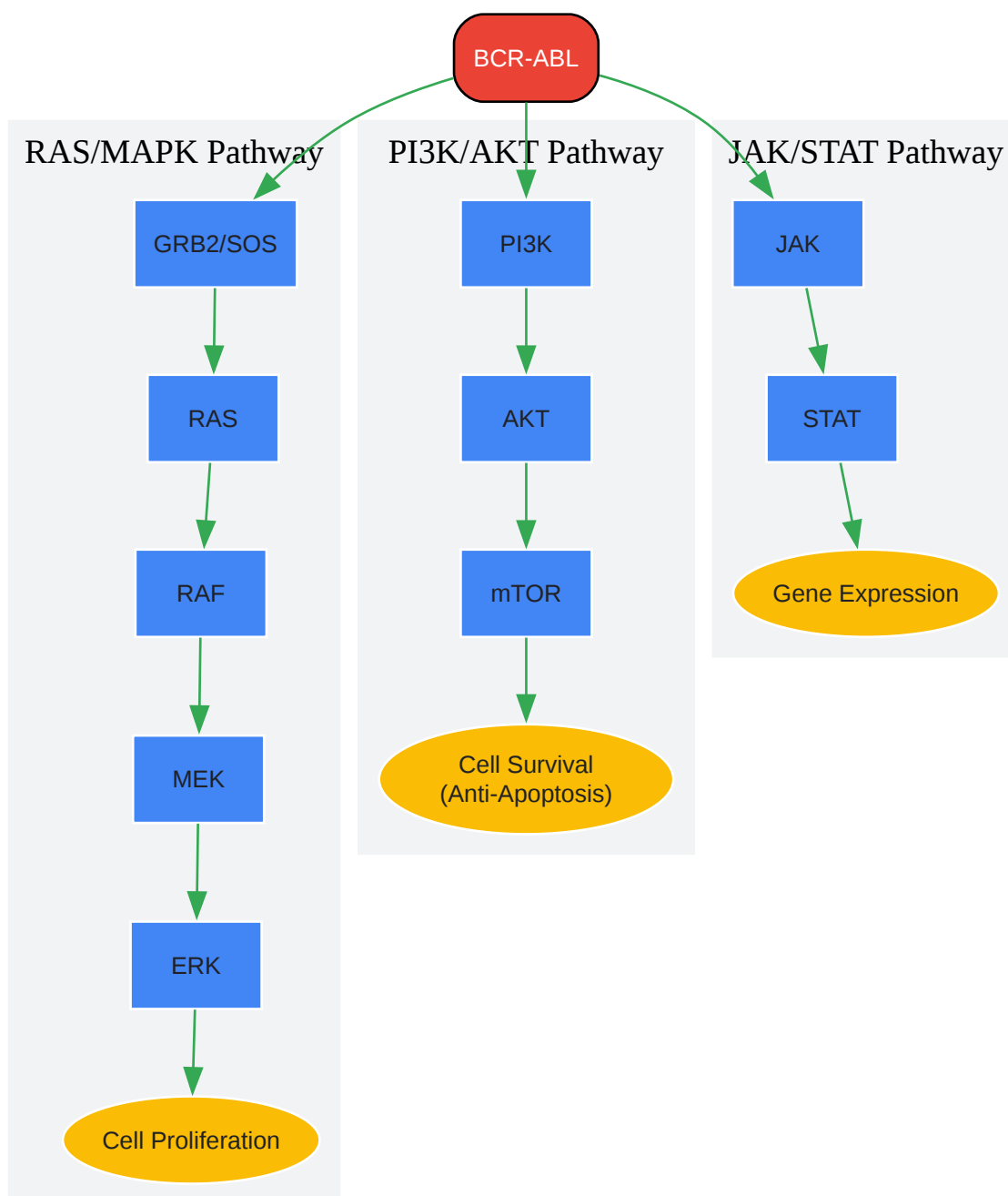
SPROX measures the stability of proteins by monitoring their rate of oxidation in the presence of a chemical denaturant. Ligand binding can alter the protein's stability, which is reflected in a change in its oxidation rate.

- Protein Denaturation: Aliquot protein lysates into solutions with increasing concentrations of a chemical denaturant (e.g., guanidine hydrochloride), both in the presence and absence of **SIAIS100**.
- Oxidation Reaction: Initiate a controlled oxidation reaction (e.g., using hydrogen peroxide) for a fixed time.
- Quenching: Stop the oxidation reaction.
- Protein Digestion: Digest the proteins into peptides.

- **LC-MS/MS Analysis:** Analyze the peptides by LC-MS/MS to quantify the extent of methionine oxidation.
- **Data Analysis:** Plot the extent of oxidation as a function of denaturant concentration to determine the protein's unfolding curve. A shift in this curve in the presence of **SIAIS100** indicates an interaction.

BCR-ABL Signaling Pathway

Understanding the on-target pathway of **SIAIS100** is essential for interpreting potential off-target effects. BCR-ABL is a constitutively active tyrosine kinase that drives cell proliferation and survival through various downstream signaling cascades.



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Figure 2. Key downstream signaling pathways activated by BCR-ABL.

Conclusion

The off-target analysis of **SIAIS100** reveals a manageable profile, with the identified off-targets being known neo-substrates of its E3 ligase component. This is a common characteristic of

CRBN-based PROTACs. The comparison with the highly selective degrader LPA-81 highlights the ongoing efforts to improve the specificity of PROTAC molecules. For researchers developing and evaluating PROTACs, a thorough off-target proteomics analysis using robust methods like CETSA and SPROX is indispensable for a comprehensive safety and efficacy assessment. The provided experimental frameworks and pathway diagrams serve as a valuable resource for designing and interpreting such critical studies.

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References

- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
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